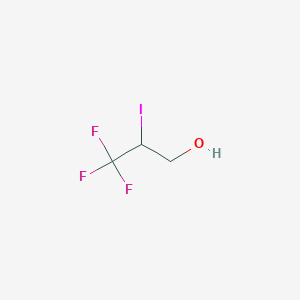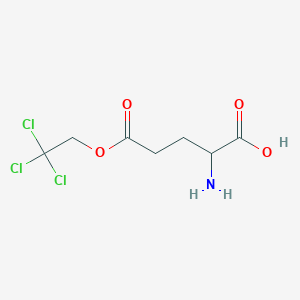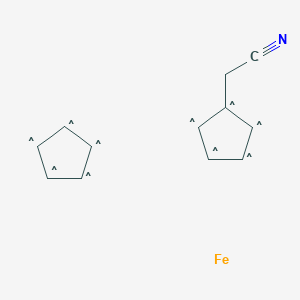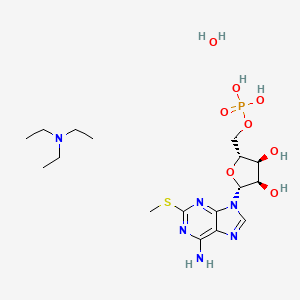
phenol;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol;Tungsten is a compound that combines the properties of phenol and tungsten. Phenol, also known as hydroxybenzene, is an aromatic organic compound with the molecular formula C6H5OH. Tungsten, on the other hand, is a transition metal with the symbol W and atomic number 74. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenol;tungsten can be achieved through various methods. One common approach involves the reaction of tungsten hexachloride (WCl6) with phenol in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs in an organic solvent like ethanol or methanol under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where tungsten compounds are reacted with phenolic compounds under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Phenol;tungsten undergoes various chemical reactions, including:
Substitution: Phenol can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: H2, NaBH4, mild temperatures.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones, hydroquinones.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
Phenol;tungsten has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and electronic components.
Mechanism of Action
The mechanism of action of phenol;tungsten involves its interaction with molecular targets and pathways:
Catalytic Activity: Tungsten acts as a catalyst by facilitating electron transfer and redox reactions.
Antioxidant Properties: Phenol contributes to the compound’s antioxidant activity by scavenging free radicals and chelating metal ions.
Biological Interactions: this compound can interact with cellular components, affecting signaling pathways and gene expression.
Comparison with Similar Compounds
Phenol;tungsten can be compared with other similar compounds, such as:
Phenol;Molybdenum: Similar catalytic properties but different reactivity and stability.
Phenol;Vanadium: Different oxidation states and redox behavior.
Phenol;Iron: Different magnetic properties and catalytic efficiency
Uniqueness: this compound stands out due to its unique combination of phenolic and tungsten properties, offering a versatile platform for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C36H36O6W |
|---|---|
Molecular Weight |
748.5 g/mol |
IUPAC Name |
phenol;tungsten |
InChI |
InChI=1S/6C6H6O.W/c6*7-6-4-2-1-3-5-6;/h6*1-5,7H; |
InChI Key |
LBTYUMZOCMQFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)










![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)
